molecular formula C11H22O3 B022889 (5S,6R)-2,2-diethoxy-5,6-dimethyloxane CAS No. 101977-88-2

(5S,6R)-2,2-diethoxy-5,6-dimethyloxane

Cat. No. B022889
M. Wt: 202.29 g/mol
InChI Key: CHLGCKKFPCKYNZ-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,6R)-2,2-diethoxy-5,6-dimethyloxane, also known as DEDMO, is a cyclic ether compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications.

Mechanism Of Action

The mechanism of action of (5S,6R)-2,2-diethoxy-5,6-dimethyloxane is not well understood, but it is believed to act as a Lewis acid catalyst due to the presence of the oxygen atom in the cyclic ether ring. This makes it an effective solvent for reactions involving carbonyl compounds, as it can stabilize the intermediate species formed during the reaction.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of (5S,6R)-2,2-diethoxy-5,6-dimethyloxane. However, studies have shown that it is a relatively non-toxic compound, with low acute toxicity and no mutagenic or carcinogenic effects reported. It has also been found to be biodegradable and environmentally friendly.

Advantages And Limitations For Lab Experiments

The use of (5S,6R)-2,2-diethoxy-5,6-dimethyloxane as a solvent has several advantages, including its high boiling point, low toxicity, and ability to dissolve a wide range of organic compounds. However, it also has some limitations, such as its relatively high cost compared to other solvents and its limited availability.

Future Directions

There are several potential future directions for research on (5S,6R)-2,2-diethoxy-5,6-dimethyloxane. One area of interest is its use as a solvent in the synthesis of natural products, as it has been found to be an effective solvent for this purpose. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other areas of chemistry. Finally, there is a need for more research on the biochemical and physiological effects of (5S,6R)-2,2-diethoxy-5,6-dimethyloxane, particularly in terms of its potential use as a solvent in pharmaceutical and biomedical applications.
In conclusion, (5S,6R)-2,2-diethoxy-5,6-dimethyloxane is a cyclic ether compound that has potential applications in various fields of scientific research, particularly as a solvent in the synthesis of natural products. Its unique chemical properties and relatively non-toxic nature make it an attractive option for use in the laboratory. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of chemistry and biology.

Synthesis Methods

The synthesis of (5S,6R)-2,2-diethoxy-5,6-dimethyloxane involves the reaction of 2,2-diethoxypropane with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a catalyst, such as boron trifluoride etherate. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield (5S,6R)-2,2-diethoxy-5,6-dimethyloxane. This method has been found to be efficient and yields high purity (5S,6R)-2,2-diethoxy-5,6-dimethyloxane.

Scientific Research Applications

(5S,6R)-2,2-diethoxy-5,6-dimethyloxane has been extensively studied for its potential use as a solvent in various chemical reactions, particularly in the synthesis of natural products. It has been found to be an effective solvent for the preparation of various organic compounds, including flavonoids, terpenoids, and alkaloids. Additionally, (5S,6R)-2,2-diethoxy-5,6-dimethyloxane has been used as a reagent for the preparation of various derivatives of carbohydrates and amino acids.

properties

CAS RN

101977-88-2

Product Name

(5S,6R)-2,2-diethoxy-5,6-dimethyloxane

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

(5S,6R)-2,2-diethoxy-5,6-dimethyloxane

InChI

InChI=1S/C11H22O3/c1-5-12-11(13-6-2)8-7-9(3)10(4)14-11/h9-10H,5-8H2,1-4H3/t9-,10+/m0/s1

InChI Key

CHLGCKKFPCKYNZ-VHSXEESVSA-N

Isomeric SMILES

CCOC1(CC[C@@H]([C@H](O1)C)C)OCC

SMILES

CCOC1(CCC(C(O1)C)C)OCC

Canonical SMILES

CCOC1(CCC(C(O1)C)C)OCC

synonyms

2H-Pyran,2,2-diethoxytetrahydro-5,6-dimethyl-,(5S-trans)-(9CI)

Origin of Product

United States

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